N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
The compound “N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The demand for TFMP derivatives has been increasing steadily in the last 30 years .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. For instance, the researchers explain that the synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Chemical Properties and Bioactive Potential
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound with potential bioactive properties. Research has indicated that similar compounds have been synthesized and investigated for various biological activities. For instance, Yamamoto et al. (2016) explored a related compound for its potential as a glycine transporter 1 inhibitor, which could be significant in neurological studies (Yamamoto et al., 2016). Similarly, Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives, including compounds with similar structures, to investigate their anticancer properties (Hafez & El-Gazzar, 2020).
Stereochemistry and Spectroscopy
The stereochemistry of compounds with similar structures has been studied by Demir-Ordu et al. (2015), who synthesized diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides and used nuclear magnetic resonance spectroscopy for structural investigations (Demir-Ordu et al., 2015). This kind of research is critical for understanding the molecular behavior and potential applications of this compound.
Application in Fungicidal Activity
Li Wei (2012) synthesized similar carboxamide derivatives, demonstrating their fungicidal activities. This suggests that the compound could potentially have applications in agriculture or fungicidal research (Li Wei, 2012).
Exploration in Anticancer and Antimicrobial Studies
There is an ongoing interest in exploring the anticancer and antimicrobial potential of compounds structurally similar to this compound. For example, Rajurkar et al. (2015) synthesized and evaluated N-substituted pyridine carboxamides for their antimicrobial and anti-inflammatory properties, indicating a potential research pathway for similar compounds (Rajurkar et al., 2015).
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridines are thought to be due to their interaction with various biological targets . The unique physicochemical properties of the fluorine atom and the pyridine moiety play a significant role in these interactions .
Biochemical Pathways
Trifluoromethylpyridines are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group and pyridine moiety in the compound may influence its pharmacokinetic properties .
Result of Action
Compounds containing trifluoromethylpyridines are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
The physicochemical properties of the compound, including the presence of the trifluoromethyl group and pyridine moiety, may influence its interaction with the environment .
Future Directions
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]-3-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6N4OS/c17-9-4-7(15(18,19)20)5-25-12(9)10-6-29-14(26-10)27-13(28)11-8(16(21,22)23)2-1-3-24-11/h1-6H,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFUMIXMMFYSBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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